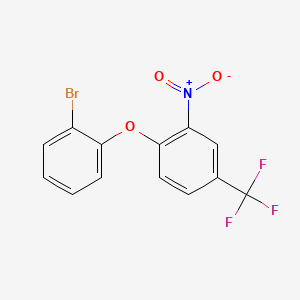

2-Bromo-2'-nitro-4'-(trifluoromethyl)diphenyl ether

描述

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of organofluorine chemistry and diphenyl ether research. The fundamental diphenyl ether structure was first discovered by Heinrich Limpricht and Karl List in 1855, when they successfully reproduced Carl Ettling's destructive distillation of copper benzoate and separated the compound from low-melting oily distillate components that had been previously ignored by researchers. They initially named this foundational compound "phenyl oxide" and conducted systematic studies of its derivatives, establishing the groundwork for future modifications of the diphenyl ether backbone.

The incorporation of trifluoromethyl groups into organic compounds gained momentum throughout the twentieth century as chemists recognized the unique properties imparted by fluorinated substituents. The historical context of brominated compounds extends back to the development of brominated flame retardants, which have been increasingly utilized for at least forty years, with production potentially accelerated by the decreasing price of bromine in the 1980s due to increased use of unleaded gasoline. The specific combination of bromine, nitro, and trifluoromethyl substituents on the diphenyl ether framework represents a more recent development in synthetic organic chemistry, reflecting advances in selective functionalization methodologies.

The emergence of compounds like this compound can be traced to the growing understanding of how different functional groups interact synergistically to produce materials with enhanced properties. The compound's development was influenced by research into polybrominated diphenyl ethers, where scientists recognized the potential for creating highly functionalized aromatic systems with multiple electron-withdrawing groups. This historical progression demonstrates the evolution from simple diphenyl ethers to complex multifunctional derivatives designed for specific applications in modern chemistry.

Significance in Modern Organic Chemistry

This compound holds considerable significance in contemporary organic chemistry due to its unique structural features and reactive characteristics. The compound typically exhibits a high degree of lipophilicity attributed to the presence of the trifluoromethyl group, which significantly influences its solubility and reactivity patterns in various solvents. This enhanced lipophilicity makes the compound particularly valuable for applications requiring specific solubility profiles and membrane permeability characteristics.

The nitro group contributes substantially to the compound's reactivity profile by functioning as a potent electron-withdrawing substituent, which affects the compound's behavior in electrophilic aromatic substitution reactions. This electron-withdrawing nature modifies the electronic density distribution throughout the aromatic system, creating opportunities for selective chemical transformations. The bromine atom serves as a strategic site for further chemical modifications, enabling the compound to function as a versatile intermediate in synthetic pathways. The presence of multiple functional groups suggests that this compound may exhibit interesting biological activities, making it particularly valuable in fields such as medicinal chemistry and materials science.

The synthesis and characterization of trifluoromethyl ethers have become increasingly important in modern organic chemistry, with researchers developing innovative methodologies for their preparation. Recent advances in the synthesis of trifluoromethyl ethers through various activation strategies have demonstrated the growing importance of these compounds in pharmaceutical and agrochemical applications. The electrochemical oxidative trifluoromethylation of electron-deficient phenols represents one approach to accessing such compounds, highlighting the relevance of this compound in current synthetic methodologies. The compound's structure incorporates design principles that are highly valued in modern drug discovery, where trifluoromethyl groups are frequently employed to enhance metabolic stability and bioavailability.

Scope of Academic Research on the Compound

Academic research on this compound encompasses multiple interdisciplinary areas, reflecting the compound's versatility and potential applications. While specific synthesis methods for this particular compound are not extensively detailed in current literature, the research landscape includes investigations into related diphenyl ether derivatives and their synthetic pathways. The compound has been the subject of detailed characterization studies, with researchers determining its fundamental physical and chemical properties to establish its potential utility in various applications.

Table 1: Physical Properties of this compound

Research investigations have focused on understanding the compound's reactivity patterns and potential applications in materials science contexts. The presence of multiple functional groups has attracted attention from researchers studying electron-withdrawing effects and their influence on aromatic reactivity. The compound's structural complexity makes it an attractive subject for computational chemistry studies aimed at understanding electronic properties and predicting reactivity patterns.

The academic research scope extends to studies of related brominated diphenyl ether compounds, particularly in the context of environmental chemistry and materials applications. Research into polybrominated diphenyl ethers has established a foundation for understanding how brominated aromatic compounds behave in various chemical and biological systems. This broader research context provides valuable insights into the potential behavior and applications of this compound.

Contemporary research also encompasses the development of synthetic methodologies for accessing similar compounds, with particular emphasis on efficient and selective functionalization strategies. The synthesis of heteroaromatic trifluoromethyl ethers using trifluoromethyl triflate as a bifunctional reagent demonstrates the ongoing interest in developing practical methods for introducing trifluoromethyl functionality into complex molecular frameworks. Such research efforts contribute to the broader understanding of how compounds like this compound can be efficiently prepared and utilized in various applications.

属性

IUPAC Name |

1-(2-bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrF3NO3/c14-9-3-1-2-4-11(9)21-12-6-5-8(13(15,16)17)7-10(12)18(19)20/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJCOJYNRIVQRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2069-14-9 | |

| Record name | 2-BROMOPHENYL 2-NITRO-4-(TRIFLUOROMETHYL)PHENYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Starting Materials and Initial Functionalization

- Raw materials: m-chlorobenzotrifluoride or amino-trifluoromethylphenyl ether are commonly used starting points due to availability and cost-effectiveness.

- Nitration: The nitration of these precursors is carried out using nitric acid or mixed acid systems under controlled temperature (-10 to -5 °C) to selectively introduce the nitro group at the 2'-position.

- Bromination: Bromination is performed typically with copper(I) bromide (CuBr) and hydrobromic acid (HBr) in the presence of sodium nitrite (NaNO2) to introduce bromine at the 2-position of the aromatic ring.

Ether Formation (Diphenyl Ether Linkage)

- The diphenyl ether bond is formed via nucleophilic aromatic substitution or Ullmann-type coupling reactions between appropriately substituted phenols and aryl halides.

- The reaction is often conducted in inert organic solvents such as toluene, ethyl acetate, or N-methyl-2-pyrrolidone (NMP).

- The molar ratio of base to aryl halide is critical, typically ranging from 1:1 to 4:1 to optimize conversion and minimize side reactions.

Deamination and Diazotization

- When amino groups are intermediates, deamination is performed using nitrite esters or sodium nitrite in polar aprotic solvents to generate diazonium salts, which then undergo substitution to yield the nitro-substituted product.

- This method avoids the need for low-temperature equipment and reduces acid waste, making it more environmentally friendly and suitable for scale-up.

Reaction Conditions and Solvents

- Reactions are typically carried out at ambient temperature or slightly elevated temperatures (10-50 °C) to balance reaction rate and selectivity.

- Solvents used include aromatic hydrocarbons (toluene, xylene), polar aprotic solvents (DMF, DMSO, NMP), and esters (ethyl acetate, butyl acetate).

- The choice of solvent impacts yield, purity, and environmental footprint.

Detailed Reaction Parameters and Yields

Research Findings and Optimization Notes

- The use of nitrite esters for deamination instead of classical diazotization reduces energy consumption and environmental pollution without sacrificing yield or purity.

- Solvent selection is crucial: toluene and ethyl acetate offer good balance between solubility and environmental impact, while polar aprotic solvents enhance reaction rates in deamination and bromination steps.

- Reaction temperature control during nitration and bromination is essential to avoid side reactions and decomposition of sensitive intermediates.

- Purification steps such as filtration, washing, drying, and distillation are standard and critical to achieving high purity (≥99%) suitable for industrial applications.

Summary Table of Preparation Route

| Synthetic Step | Key Reagents/Conditions | Purpose/Transformation | Environmental/Operational Notes |

|---|---|---|---|

| 1. Nitration | HNO3, H2SO4, low temp (-10 to -5 °C) | Introduce nitro group | Controlled exotherm, aqueous medium |

| 2. Bromination | CuBr, HBr, NaNO2, 30-110 °C | Introduce bromine substituent | Polar aprotic solvents preferred |

| 3. Deamination | NaNO2, polar aprotic solvent, ambient temp | Convert amino to nitro or diazonium | Avoids acid waste, no low-temp equipment needed |

| 4. Ether formation | Base (e.g., K2CO3), aryl halide, phenol, 20-50 °C | Form diphenyl ether bond | Solvent choice affects yield and purity |

化学反应分析

Types of Reactions

2-Bromo-2’-nitro-4’-(trifluoromethyl)diphenyl ether undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Reduction Reactions: The nitro group can be reduced to an amino group.

Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (NaI) in acetone.

Reduction: Reagents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Oxidation: Reagents such as potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products Formed

Substitution: Formation of iodinated derivatives.

Reduction: Formation of amino derivatives.

Oxidation: Formation of oxidized derivatives with different functional groups

科学研究应用

The compound is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic aromatic substitution reactions makes it valuable for creating complex molecular architectures.

Case Study: Synthesis of Aryl Sulfones

In a study exploring the Suzuki-Miyaura coupling reactions, 2-bromo derivatives were employed to synthesize aryl sulfones effectively. The trifluoromethyl group contributed to the electron-withdrawing properties necessary for facilitating these reactions .

Medicinal Chemistry

Research indicates that 2-Bromo-2'-nitro-4'-(trifluoromethyl)diphenyl ether exhibits potential biological activities, making it a candidate for drug development.

Case Study: Anticancer Activity

A study highlighted its role in developing anticancer agents, where modifications to the diphenyl ether structure led to enhanced cytotoxicity against various cancer cell lines. The presence of the trifluoromethyl group was crucial for improving pharmacological properties .

Material Science Applications

The compound's unique properties allow it to be used in developing advanced materials, particularly in electronics and coatings.

Table 2: Applications in Material Science

| Application | Description |

|---|---|

| Electronic Materials | Used as a dielectric material due to its insulating properties. |

| Coatings | Provides thermal stability and resistance to solvents. |

Environmental Impact and Regulations

Due to its brominated nature, there are concerns regarding the environmental impact of this compound. Regulatory frameworks are in place to monitor its use and ensure compliance with safety standards.

作用机制

The mechanism of action of 2-Bromo-2’-nitro-4’-(trifluoromethyl)diphenyl ether involves its interaction with specific molecular targets and pathways. The bromine, nitro, and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can lead to changes in biological activity and function .

相似化合物的比较

Key Properties:

- Reactivity : The nitro group acts as a strong electron-withdrawing substituent, directing electrophilic substitution reactions to specific positions. Bromine provides a site for further functionalization (e.g., cross-coupling reactions) .

- Applications : Investigated for biological activities (e.g., pesticidal properties under the trade name Preforan) and materials science applications. However, regulatory actions (e.g., revoked tolerances) limit its agricultural use .

- Environmental Concerns: Potential persistence and toxicity due to halogenated aromatic structure, warranting careful handling and disposal .

Comparison with Structurally Similar Compounds

Brominated Diphenyl Ethers (PBDEs)

Examples : Octabromodiphenyl ether (OctaBDE), Pentabromodiphenyl ether (PentaBDE).

| Parameter | 2-Bromo-2'-nitro-4'-(trifluoromethyl)diphenyl ether | PBDEs |

|---|---|---|

| Substituents | Bromine, nitro, trifluoromethyl | Multiple bromines only |

| Lipophilicity | High (CF₃ group) | Extremely high (bioaccumulative) |

| Environmental Impact | Limited data; potential persistence | Classified as POPs; restricted |

| Applications | Research, historical pesticidal use | Flame retardants (now banned) |

However, its environmental risks remain understudied compared to PBDEs, which are regulated under the Stockholm Convention .

Nitro-Substituted Brominated Aromatics

Examples :

- 4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol ()

- 4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol ()

| Parameter | Target Compound | Iminophenol Derivatives |

|---|---|---|

| Core Structure | Diphenyl ether | Schiff base (iminomethyl phenol) |

| Functional Groups | Br, NO₂, CF₃ | Br, NO₂, CF₃, imine, hydroxyl |

| Reactivity | Electrophilic substitution at Br or activated positions | Chelation via imine; acid-base reactivity |

| Applications | Material science, agrochemicals | Coordination chemistry, catalysis |

Key Insight : The diphenyl ether scaffold in the target compound offers rigidity and thermal stability, whereas imine-containing analogs enable metal coordination, broadening their utility in catalysis .

Agricultural Analogs: Fluodifen

Alternate Names : 4-nitrophenyl α,α,α-trifluoro-2-nitro-p-tolyl ether ().

- Structural Similarity : Both compounds feature nitro and trifluoromethyl groups on diphenyl ether.

- Key Difference : Fluodifen lacks bromine, reducing halogen-related environmental persistence but maintaining nitro-driven reactivity.

Research Findings and Data

Functional Group Influence on Properties

- Trifluoromethyl Group: Enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., methyl or methoxy derivatives) .

生物活性

2-Bromo-2'-nitro-4'-(trifluoromethyl)diphenyl ether (CAS No. 2069-14-9) is a compound with a complex structure that has attracted attention for its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H7BrF3NO3

- Molar Mass : 362.1 g/mol

- Melting Point : 58 °C

Synthesis

The compound can be synthesized through various methods, including electrophilic aromatic substitution and cross-coupling reactions. It serves as a precursor for more complex fluorinated compounds, which have shown promise in medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer research.

Antiproliferative Effects

Studies have demonstrated that this compound has notable antiproliferative effects against various cancer cell lines. The mechanism of action appears to be related to its ability to disrupt microtubule dynamics by binding to the colchicine site of tubulin, which is crucial for cell division.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Disruption of microtubule dynamics |

| MCF-7 | 10 | Induction of apoptosis via caspases |

| HT-29 | 20 | Inhibition of cell proliferation |

The compound's effectiveness varies across different cell lines, indicating a selective action that may be exploited in targeted therapies.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects on normal human cells compared to cancer cells. The results suggest that while the compound is cytotoxic to cancer cells, it exhibits lower toxicity towards normal peripheral blood lymphocytes (PBL), indicating a potential therapeutic window.

Table 2: Cytotoxicity in Normal vs. Cancer Cells

| Cell Type | GI50 (nM) |

|---|---|

| PBL | 443 |

| Jurkat Cells | 120 |

Case Studies

A notable study evaluated the compound's effects on multidrug-resistant cancer cell lines. The findings revealed that it retained efficacy against these resistant cells, suggesting potential for overcoming common therapeutic challenges in oncology.

The biological activity of this compound is primarily attributed to:

- Microtubule Disruption : By binding to tubulin, it interferes with the polymerization necessary for mitosis.

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed in treated cancer cells.

常见问题

Synthesis and Functionalization

Basic: What are the standard synthetic routes for preparing 2-Bromo-2'-nitro-4'-(trifluoromethyl)diphenyl ether, and how do substituents influence reaction pathways?

- Methodology :

- Diphenyl Ether Core : Ullmann coupling or nucleophilic aromatic substitution (SNAr) between halogenated aromatic precursors (e.g., bromophenol derivatives) .

- Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to introduce the nitro group. Regioselectivity is influenced by the electron-withdrawing trifluoromethyl group, favoring para/ortho substitution .

- Trifluoromethylation : Employ trifluoromethylating agents (e.g., Ruppert–Prakash reagent, CF₃SiMe₃) via radical or transition metal-catalyzed pathways .

- Key Considerations : Monitor competing side reactions (e.g., over-nitration, dehalogenation) using TLC or HPLC.

Advanced : How can computational modeling (DFT) predict regioselectivity in nitration or trifluoromethylation steps?

- Approach :

- Calculate Fukui indices to identify electron-rich sites for nitration.

- Simulate transition states to evaluate steric and electronic effects of the trifluoromethyl group .

- Validate predictions with experimental data (e.g., NMR for regiochemical assignment) .

Structural and Spectroscopic Characterization

Basic : What spectroscopic techniques are optimal for confirming the structure of this compound?

- Methods :

- NMR :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and coupling patterns. The trifluoromethyl group (CF₃) shows a distinct ¹⁹F signal at δ -60 to -70 ppm .

- 2D NMR (COSY, HMBC) : Resolve overlapping signals and assign substituent positions .

- IR : Confirm nitro (NO₂) stretches (~1520, 1350 cm⁻¹) and ether (C-O-C) vibrations (~1250 cm⁻¹) .

- MS : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns from bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

Advanced : How does X-ray crystallography resolve ambiguities in substituent orientation?

- Procedure :

- Grow single crystals via slow evaporation in CHCl₃/hexane.

- Analyze using synchrotron radiation for high-resolution data.

- Compare bond angles/distances with DFT-optimized structures to confirm nitro-group orientation .

Environmental Stability and Degradation

Basic : What are the primary environmental degradation pathways for this compound in aquatic systems?

- Findings :

- Photolysis : UV light induces C-Br bond cleavage, generating aryl radicals. Nitro groups may reduce degradation rates compared to PBDEs .

- Hydrolysis : Trifluoromethyl groups enhance resistance to hydrolysis; half-life >100 days at pH 7 .

- Analytical Tools : Use LC-MS/MS to detect intermediates (e.g., nitroso derivatives) .

Advanced : How do advanced oxidation processes (AOPs) like UV/H₂O₂ enhance degradation kinetics?

- Mechanism :

Reactivity in Cross-Coupling Reactions

Basic : Can the bromine substituent participate in Suzuki-Miyaura cross-coupling?

- Protocol :

- Use Pd(PPh₃)₄ catalyst with arylboronic acids in THF/H₂O.

- Optimize conditions (temperature, base) to prevent side reactions (e.g., nitro-group reduction) .

- Isolate biaryl products via column chromatography (hexane/EtOAc).

Advanced : What role do electron-withdrawing groups play in catalytic efficiency?

- Insights :

- Nitro and CF₃ groups increase electrophilicity, accelerating oxidative addition but may deactivate Pd catalysts.

- Screen ligands (e.g., SPhos) to balance activity and stability .

Biological Interactions and Toxicity

Basic : How can molecular docking predict interactions with enzymes like cytochrome P450?

- Workflow :

Advanced : Does the nitro group contribute to mutagenicity via nitroreductase activation?

- Study Design :

Analytical Challenges and Method Validation

Basic : How to quantify trace levels of this compound in environmental matrices?

- Protocol :

Advanced : What are the limitations of current MS libraries for halogenated diphenyl ethers?

- Issues :

Notes on Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。